molecular formula C17H21NO6S B3180638 DL-Serine benzyl ester P-toluenesulfonate CAS No. 222739-29-9

DL-Serine benzyl ester P-toluenesulfonate

Cat. No. B3180638
CAS RN: 222739-29-9
M. Wt: 367.4 g/mol
InChI Key: AKSVYZARYSSXSL-UHFFFAOYSA-N
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Description

DL-Serine benzyl ester P-toluenesulfonate, also known as DL-Serine benzyl ester 4-toluenesulfonate salt, is a chemical compound with the molecular formula C17H21NO6S . It has a molecular weight of 367.42 . The compound is a white powder and is typically stored at temperatures between 0-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is benzyl 2-amino-3-hydroxypropanoate 4-methylbenzenesulfonate . The InChI code for the compound is 1S/C10H13NO3.C7H8O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10) .


Physical And Chemical Properties Analysis

This compound is a white powder with a melting point between 98-105°C .

Scientific Research Applications

Synthesis and Chemical Studies

DL-Serine benzyl ester p-toluenesulfonate plays a significant role in chemical synthesis. In studies on unnatural amino acids and their peptides, this compound has been synthesized using a variety of methods. For instance, Watanabe et al. (1966) synthesized carbobenzoxy-DL-β-(4-thiazolyl)-α-alanyl-glycine benzyl ester through several coupling methods, highlighting its application in peptide synthesis (Watanabe et al., 1966). Similarly, Bolchi et al. (2017) reported an efficient preparation of amino acid benzyl esters, including serine, as important synthetic intermediates (Bolchi et al., 2017).

Polymer and Peptide Research

This compound is also essential in polymer and peptide research. Yuki et al. (1958) prepared copoly-(L-glutamic acid, DL-serine) by debenzylation of a corresponding polymer containing O-benzyl DL-serine, indicating its use in creating water-soluble polymers (Yuki et al., 1958). Tooney and Fasman (1968) synthesized polymers containing O-tert-butyl-DL-serine, utilizing N-benzyloxycarbonyl-serine benzyl ester, demonstrating its utility in generating high and low molecular weight polymers (Tooney & Fasman, 1968).

Medicinal Chemistry and Drug Design

In medicinal chemistry, this compound serves as a precursor or intermediate. Hong (2009) synthesized amino acid benzyl ester p-toluenesulfonic acids under microwave irradiation for the production of thalidomide amino acid derivatives, indicating its application in drug synthesis (Hong, 2009). Deng et al. (2011) reported the synthesis of biodegradable α-amino acid poly(ester amide)s with pendant benzyl ether groups and hydroxyl functional groups, where this compound played a crucial role (Deng et al., 2011).

Safety and Hazards

The safety information for this compound is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

benzyl 2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.C7H8O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSVYZARYSSXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1738-79-0
Record name Serine, phenylmethyl ester, 4-methylbenzenesulfonate (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1738-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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